ethyl 5-{2-hydroxy-3-[(1-phenylethyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-{2-hydroxy-3-[(1-phenylethyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{2-hydroxy-3-[(1-phenylethyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include N,N-dimethylformamide (DMF), acetic acid, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{2-hydroxy-3-[(1-phenylethyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include carbonyl derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-{2-hydroxy-3-[(1-phenylethyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-{2-hydroxy-3-[(1-phenylethyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
Ethyl 5-{2-hydroxy-3-[(1-phenylethyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C24H30N2O4 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
ethyl 5-[2-hydroxy-3-(1-phenylethylamino)propoxy]-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C24H30N2O4/c1-5-29-24(28)23-17(3)26(4)22-12-11-20(13-21(22)23)30-15-19(27)14-25-16(2)18-9-7-6-8-10-18/h6-13,16,19,25,27H,5,14-15H2,1-4H3 |
InChI Key |
UOVFGADLIZZKCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNC(C)C3=CC=CC=C3)O)C)C |
Origin of Product |
United States |
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